

# Application Notes and Protocols for Pristanic Acid-d3 in Metabolic Research

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## Compound of Interest

Compound Name: *Pristanic acid-d3*

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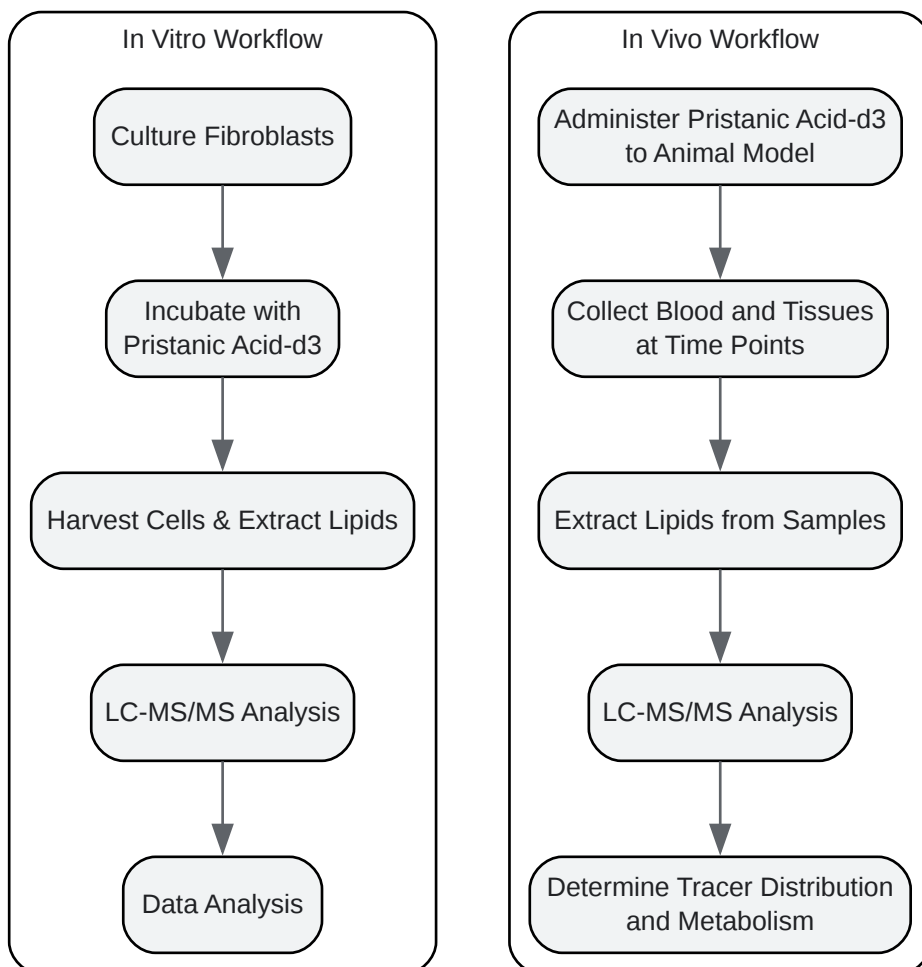
## Introduction

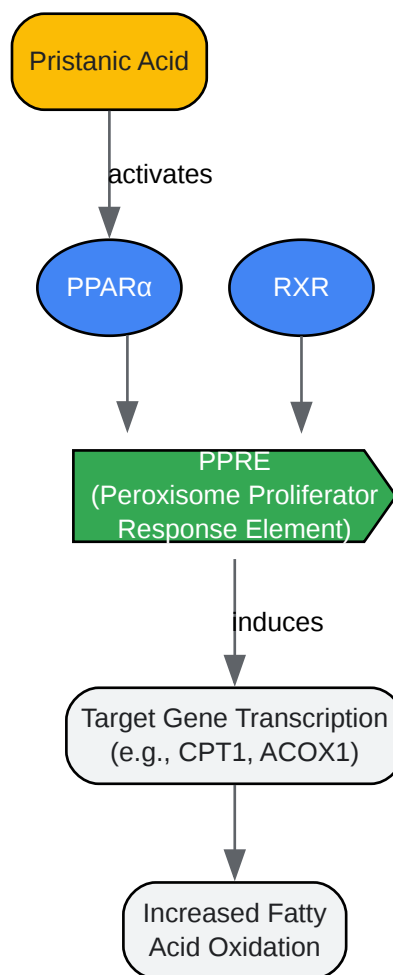
Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) is a branched-chain fatty acid derived from the metabolism of phytanic acid. Its degradation occurs primarily through peroxisomal  $\beta$ -oxidation.[1][2] Dysregulation of pristanic acid metabolism is associated with several inherited peroxisomal disorders, such as Zellweger syndrome and Refsum disease.[1][3] **Pristanic acid-d3**, a deuterated form of pristanic acid, serves as a valuable tracer in metabolic studies to investigate the dynamics of its metabolism and its role in cellular signaling. This document provides detailed application notes and protocols for the use of **pristanic acid-d3** as a tracer in both in vitro and in vivo settings.

Pristanic acid has been identified as a natural ligand for the peroxisome proliferator-activated receptor alpha (PPAR $\alpha$ ), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[4][5] Activation of PPAR $\alpha$  by pristanic acid can influence the expression of genes involved in fatty acid oxidation.[6]

## Metabolic Pathway of Pristanic Acid

Pristanic acid is derived from dietary phytanic acid through one cycle of  $\alpha$ -oxidation. Subsequently, it undergoes  $\beta$ -oxidation within the peroxisomes.[1][2]





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